2-thio PAF
Overview
Description
2-thio PAF is an isosteric analog of PAF . It is a synthetic analog of PAF which contains an acetyl group attached by a thioester bond at the sn-2 position .
Synthesis Analysis
The synthesis of 2-thio PAF involves various chemical reactions . The methods for synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are summarized and discussed . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .Molecular Structure Analysis
The molecular formula of 2-thio PAF is C26H54NO6PS . Its average mass is 539.749 Da and its monoisotopic mass is 539.340942 Da .Chemical Reactions Analysis
2-thio PAF is a substrate for lysophospholipase II and for PAF-AH . It is used in a colorimetric assay for PAF acetylhydrolases .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-thio PAF include a molecular weight of 539.8 and a molecular formula of C26H54NO6PS .Scientific Research Applications
Biological Activity in Insects : Côrte-Real et al. (2011) investigated the activity of platelet-activating factor acetyl hydrolase (PAF-AH) in the salivary gland homogenates and saliva of Rhodnius prolixus. They found that 2-thio-PAF induced platelet-aggregation, which was inhibited by previous incubation of the substrate with salivary gland homogenates or saliva, suggesting a role for PAF-AH in the feeding mechanism of Rhodnius prolixus (Côrte-Real et al., 2011).
Synthesis and Activity of PAF Analogs : Wissner et al. (1985) synthesized an analogue of PAF where the phosphate moiety is replaced with a sulfonylbismethylene group, showing that this compound exhibited reduced hypotensive activity compared to C16-PAF, highlighting the potential for creating PAF analogs with modified biological activities (Wissner et al., 1985).
Inflammatory Mediator Inhibition : A study by Kalampalidis et al. (2023) on tin(II) and tin(IV) complexes incorporating oxygen tripodal ligands showed potent inflammatory mediator inhibition properties. These complexes displayed significant inhibitory activity against platelet-activating factor (PAF), suggesting their potential application as antiplatelet agents (Kalampalidis et al., 2023).
Mechanisms of Hypotension : Laurindo et al. (1989) explored the mechanisms of hypotension produced by PAF, revealing that acute right ventricular failure due to severe increases in pulmonary vascular resistance was a primary mechanism in PAF-induced shock in pigs. This study contributes to understanding the cardiovascular impacts of PAF (Laurindo et al., 1989).
Anti-inflammatory Properties : Tjoelker et al. (1995) reported on the anti-inflammatory properties of a platelet-activating factor acetylhydrolase. This enzyme, which can hydrolyze PAF, showed promising therapeutic potential for treating acute inflammation (Tjoelker et al., 1995).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[(2-acetylsulfanyl-3-hexadecoxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H54NO6PS/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-31-23-26(35-25(2)28)24-33-34(29,30)32-22-20-27(3,4)5/h26H,6-24H2,1-5H3/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPZOKNKENLFTE-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCC[N+](C)(C)C)SC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H55NO6PS+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50557796 | |
Record name | 7-(Acetylsulfanyl)-4-hydroxy-N,N,N-trimethyl-4-oxo-3,5,9-trioxa-4lambda~5~-phosphapentacosan-1-aminium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50557796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-thio PAF | |
CAS RN |
96801-55-7 | |
Record name | 7-(Acetylsulfanyl)-4-hydroxy-N,N,N-trimethyl-4-oxo-3,5,9-trioxa-4lambda~5~-phosphapentacosan-1-aminium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50557796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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